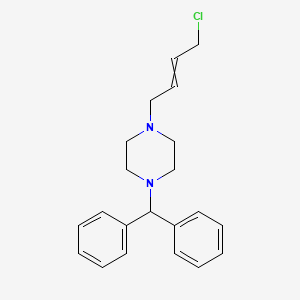![molecular formula C12H23NSi B14311653 2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine CAS No. 113347-44-7](/img/structure/B14311653.png)
2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine is an organic compound characterized by the presence of a piperidine ring substituted with a methyl group and a trimethylsilyl-propynyl group. This compound is notable for its unique structural features, which include a silicon atom bonded to three methyl groups, contributing to its chemical inertness and large molecular volume .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine typically involves the reaction of piperidine derivatives with trimethylsilyl-propynyl reagents. One common method includes the use of 3-(trimethylsilyl)prop-2-yn-1-ol as a starting material, which undergoes a series of reactions to introduce the piperidine ring and the methyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or organometallic compounds .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can act as a protecting group, facilitating selective reactions and enhancing the stability of intermediates. This allows for precise control over chemical transformations and the formation of desired products .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trimethylsilyl)prop-2-yn-1-ol: A related compound with similar structural features and reactivity.
1-Trimethylsilyl-1-propyne: Another compound with a trimethylsilyl group, used in similar synthetic applications.
Trimethylsilylacetylene: Known for its use in organic synthesis and similar reactivity patterns.
Uniqueness
2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine is unique due to the presence of both a piperidine ring and a trimethylsilyl-propynyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry .
Propriétés
Numéro CAS |
113347-44-7 |
|---|---|
Formule moléculaire |
C12H23NSi |
Poids moléculaire |
209.40 g/mol |
Nom IUPAC |
trimethyl-[3-(2-methylpiperidin-1-yl)prop-1-ynyl]silane |
InChI |
InChI=1S/C12H23NSi/c1-12-8-5-6-9-13(12)10-7-11-14(2,3)4/h12H,5-6,8-10H2,1-4H3 |
Clé InChI |
CZOOBKWZYALLII-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCN1CC#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


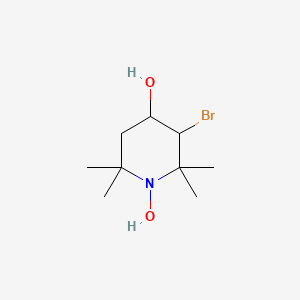
![N-butyl-N-[2-[2-[2-(dibutylamino)ethoxy]ethoxy]ethyl]butan-1-amine](/img/structure/B14311574.png)
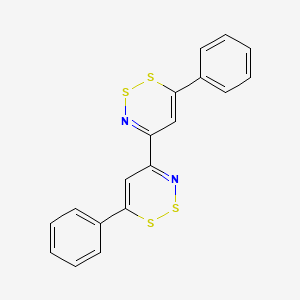
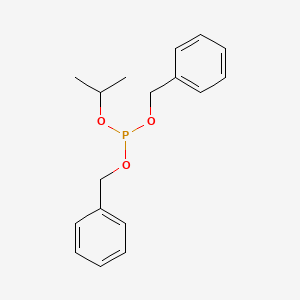
![4-Nitrophenyl 2-[(benzyloxy)imino]butanoate](/img/structure/B14311605.png)
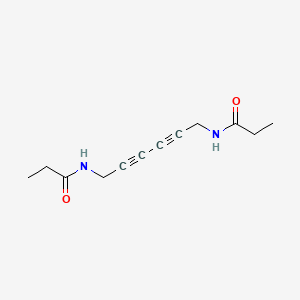
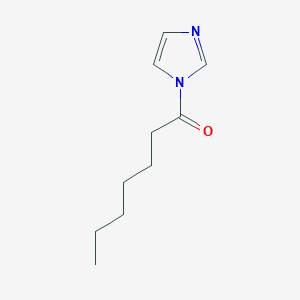
![8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro-](/img/structure/B14311621.png)
![{3-[1-(5-Amino-1,2-oxazol-3-yl)ethyl]phenyl}(phenyl)methanone](/img/structure/B14311624.png)
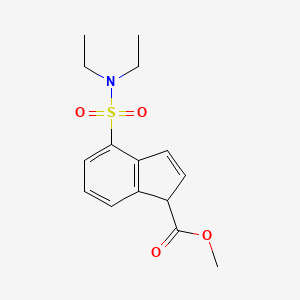
![5-Bromo-2-[(4-ethenylphenyl)methoxy]-1,3-dimethylbenzene](/img/structure/B14311630.png)
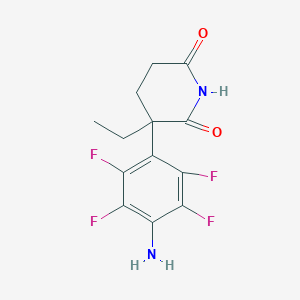
![Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]-](/img/structure/B14311651.png)
